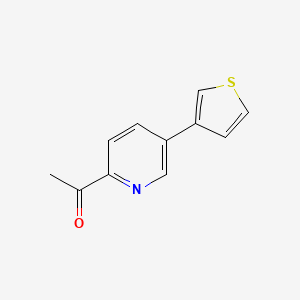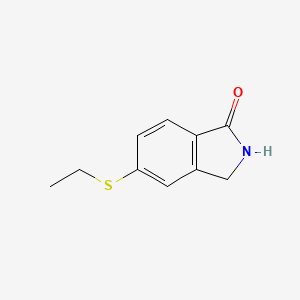![molecular formula C11H13NO5 B12074728 Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate CAS No. 340020-41-9](/img/structure/B12074728.png)
Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER is a complex organic compound with a unique structure that combines elements of pyridine and pyran rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high-purity products suitable for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Ethanol, dichloromethane, acetonitrile
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-HYDROXY-3-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER
- 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID METHYL ESTER
Uniqueness
The uniqueness of 3-HYDROXY-2-OXO-5,6,7,8-TETRAHYDRO-2H-PYRANO[3,2-B]PYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
340020-41-9 |
|---|---|
Molekularformel |
C11H13NO5 |
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydropyrano[3,2-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO5/c1-2-16-10(14)7-8-6(4-3-5-12-8)17-11(15)9(7)13/h12-13H,2-5H2,1H3 |
InChI-Schlüssel |
IVMRZLGAJFAZNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=O)OC2=C1NCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


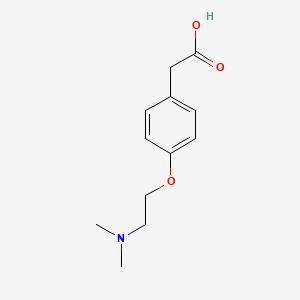
![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)
![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)




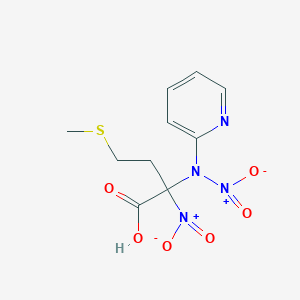

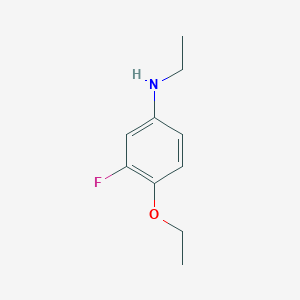

![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)
